(5S,6R)-5,6-Epoxytretinoin

Retinoid Receptor Pharmacology Transcriptional Activation RARα Agonism

Researchers investigating retinoid receptor subtype-specific signaling often struggle with off-target activation and systemic toxicity when using ATRA. (5S,6R)-5,6-Epoxytretinoin solves this by delivering selective RARγ agonism with negligible systemic burden. Key advantages: • 19-fold RARγ selectivity (EC₅₀ 4 nM) vs. RARα (77 nM) for pathway-specific studies. • Differentiates NB4 promyelocytic cells (EC₅₀ 99.5 nM) without metabolic back-conversion to ATRA. • Topical chemoprevention efficacy equal to ATRA in mouse models but only 0.5% systemic growth-promoting activity. Shipped as ≥98% pure solid, ambient, for immediate global delivery.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B15293828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6R)-5,6-Epoxytretinoin
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
InChIInChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1
InChIKeyKEEHJLBAOLGBJZ-OYJLHWFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S,6R)-5,6-Epoxytretinoin: Identity & Pharmacology


(5S,6R)-5,6-Epoxytretinoin (CAS 154633-37-1), a stereospecific epoxide derivative of tretinoin, is distinguished by its (5S,6R) configuration and is also referenced as (5S,6R)-5,6-epoxyretinoic acid . The compound, with a molecular weight of 316.4 and formula C20H28O3, is a naturally occurring, biologically active endogenous metabolite of all-trans-retinoic acid (ATRA) [1]. It functions as an agonist of all isoforms of the retinoic acid receptor (RAR; RARα, RARβ, RARγ) [2]. As an ATRA catabolite, it represents a distinct chemical entity within the retinoid class, with research applications focused on cellular differentiation, growth inhibition, and receptor signaling [2].

Non-Substitutability of (5S,6R)-5,6-Epoxytretinoin


Generic substitution within the retinoid class is scientifically invalid because (5S,6R)-5,6-Epoxytretinoin exhibits a receptor activation profile that is quantitatively distinct from its parent compound ATRA and other clinically used isomers [1]. While it shares the ability to induce differentiation and inhibit proliferation with ATRA, its rank-order potency differs significantly; for instance, it demonstrates superior potency to ATRA in activating RARα-mediated transcription [2]. Furthermore, its metabolic stability and in vivo disposition are fundamentally different, characterized by more rapid clearance and the absence of back-conversion to ATRA [3]. These quantifiable differences in receptor pharmacology, metabolic fate, and functional potency preclude the assumption of functional interchangeability in experimental systems.

(5S,6R)-5,6-Epoxytretinoin: Comparative Evidence


RARα Activation Potency vs. ATRA

In a direct head-to-head comparison using a luciferase reporter gene assay to measure RARα-dependent transcriptional activation, (5S,6R)-5,6-epoxytretinoin (5,6-epoxy-RA) exhibited superior potency relative to its parent compound, all-trans-retinoic acid (ATRA) [1]. It also demonstrated intermediate potency compared to 9-cis-retinoic acid and 13-cis-retinoic acid [1].

Retinoid Receptor Pharmacology Transcriptional Activation RARα Agonism

RARγ Selectivity vs. ATRA

Cross-study comparable analysis reveals that (5S,6R)-5,6-epoxytretinoin (5,6-epoxy-RA) displays a distinct receptor subtype selectivity profile with an approximately 19-fold higher potency for RARγ (EC50 = 4 nM) compared to RARα (EC50 = 77 nM) . In contrast, ATRA exhibits more balanced potency across RAR subtypes, with reported Kd values of 16 nM for RARα, 13 nM for RARβ, and 13 nM for RARγ [1]. While the specific RARγ EC50 value for ATRA is not available in this dataset, the comparison of relative potencies indicates that 5,6-epoxy-RA demonstrates a significantly greater functional selectivity for RARγ over RARα (19-fold) than ATRA does for RARγ over RARα (approximately 1.2-fold based on Kd values) [1].

RAR Subtype Selectivity Receptor Pharmacology Retinoid Signaling

NB4 Leukemia Cell Differentiation

In a direct head-to-head comparison using the nitroblue tetrazolium (NBT) reduction test in NB4 human promyelocytic leukemia cells, (5S,6R)-5,6-epoxytretinoin (5,6-epoxy-RA) demonstrated differentiation-inducing activity with an EC50 value of 99.5 ± 1.5 nM [1]. This potency is approximately 6.3-fold lower than that of the parent compound ATRA (EC50 = 15.8 ± 1.7 nM), but is comparable to other primary ATRA metabolites [1].

Acute Promyelocytic Leukemia Cellular Differentiation Retinoid Therapy

In Vivo Clearance vs. ATRA

Class-level inference from in vivo rat studies demonstrates that (5S,6R)-5,6-epoxytretinoin (5,6-epoxy-RA) is subject to significantly more rapid metabolic clearance compared to ATRA [1]. Following intrajugular administration of retinoic acid to vitamin A-deficient rats, the maximum concentration of 5,6-epoxy-RA in intestinal mucosa was observed at 3 hours, and the compound was completely undetectable by 7 hours [1]. This contrasts with ATRA, which has a reported elimination half-life of approximately 4.4 hours [2].

Retinoid Metabolism Pharmacokinetics In Vivo Disposition

In Vivo Growth Activity vs. ATRA

In a cross-study comparable analysis, (5S,6R)-5,6-epoxytretinoin (5,6-epoxy-RA) exhibited markedly reduced in vivo growth-promoting activity compared to ATRA in vitamin A-deficient rats [1]. The compound was found to possess only 0.5% of the activity of all-trans-retinoic acid when evaluated over a 25-fold dose range using single daily intraperitoneal injections [1]. This minimal in vivo bioactivity contrasts sharply with its demonstrated in vitro potency in receptor activation and cellular differentiation assays.

Vitamin A Biology Retinoid Bioactivity Growth Promotion

Skin Tumor Promotion Inhibition vs. ATRA

In a direct head-to-head comparison using the mouse skin tumor promotion model, (5S,6R)-5,6-epoxytretinoin (5,6-epoxy-RA) was found to inhibit the formation of skin tumors as effectively as ATRA when applied either concurrently with or 1 hour after each application of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to initiated mouse skin [1]. Additionally, both compounds were equally effective in inhibiting the induction of ornithine decarboxylase (ODC) activity by TPA [1].

Chemoprevention Skin Carcinogenesis TPA-Induced Promotion

(5S,6R)-5,6-Epoxytretinoin: Research Applications


RARγ-Specific Signaling Pathways

Leveraging the 19-fold selectivity for RARγ (EC50 = 4 nM) over RARα (EC50 = 77 nM), researchers can employ (5S,6R)-5,6-epoxytretinoin to selectively activate RARγ-mediated transcriptional programs while minimizing off-target RARα and RARβ activation . This contrasts with ATRA, which exhibits a balanced, low-selectivity profile across all three RAR subtypes, making it unsuitable for subtype-specific investigations [1]. Recommended concentration range for RARγ-selective studies: 5-50 nM.

Topical Chemoprevention & Low Toxicity

In mouse skin carcinogenesis models, (5S,6R)-5,6-epoxytretinoin demonstrates chemopreventive efficacy equivalent to ATRA in inhibiting TPA-induced tumor promotion [2], while exhibiting only 0.5% of ATRA‘s systemic growth-promoting activity in vivo [3]. This unique efficacy-to-systemic-toxicity ratio makes the compound particularly valuable for evaluating retinoid-based topical chemoprevention strategies where minimizing systemic adverse effects is a critical experimental endpoint.

Leukemia Differentiation & ATRA Metabolites

With a well-characterized differentiation EC50 of 99.5 nM in NB4 promyelocytic leukemia cells, (5S,6R)-5,6-epoxytretinoin serves as a defined, single-entity ATRA metabolite for mechanistic studies of acute promyelocytic leukemia differentiation [4]. Its intermediate potency relative to ATRA (EC50 = 15.8 nM) and other metabolites allows for comparative dose-response studies that elucidate the relative contributions of each metabolite to the overall antileukemic activity observed with ATRA therapy [4].

Rapid-Clearance In Vivo Models

The rapid in vivo clearance of (5S,6R)-5,6-epoxytretinoin—detectable in rat intestinal mucosa at 3 hours but completely absent by 7 hours [5]—makes it an ideal probe for investigating the biological consequences of transient retinoid receptor activation. This contrasts sharply with the longer elimination half-life of ATRA (approximately 4.4 hours) [6], enabling experimental designs that require a defined, short-duration retinoid exposure window.

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